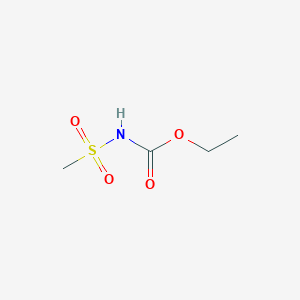
ethyl N-(methylsulfonyl)carbamate
Descripción general
Descripción
ethyl N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methylsulfonyl group attached to a carbamic acid ethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group attached to the ester moiety.
Uniqueness
ethyl N-(methylsulfonyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Propiedades
Número CAS |
49671-33-2 |
|---|---|
Fórmula molecular |
C4H9NO4S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
ethyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |
Clave InChI |
GRCNBRDIKVKQFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)

![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)

![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)

![4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
